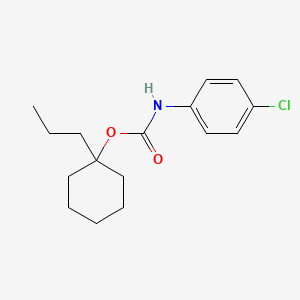

1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrrole dione derivatives, including compounds similar to 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, involves multi-step organic reactions. These reactions typically start with the preparation of the pyrrole-2,5-dione core, followed by the sequential introduction of substituents through reactions such as alkylation, arylation, and esterification. The exact synthetic route can vary depending on the desired substituents and their positions on the pyrrole dione ring.

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives is characterized by the presence of a fused pyrrole and dione ring system, which forms the core of the molecule. The substituents attached to this core significantly influence the compound's molecular geometry, electronic distribution, and overall stability. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the molecular structure and confirm the placement of substituents.

Chemical Reactions and Properties

Pyrrole dione derivatives, including 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, participate in a variety of chemical reactions. These reactions can include nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles, and electrophilic aromatic substitutions facilitated by the presence of the methoxy group. The chemical reactivity is influenced by the electron-withdrawing or donating nature of the substituents and the compound's overall electronic structure.

Physical Properties Analysis

The physical properties of 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, such as solubility, melting point, and boiling point, are determined by its molecular structure. For instance, the presence of a methoxy group can increase solubility in organic solvents, while the overall molecular weight and shape can affect the melting and boiling points.

Chemical Properties Analysis

The chemical properties of pyrrole dione derivatives are largely defined by the reactivity of the pyrrole dione core and the influence of substituents. These compounds can exhibit a range of chemical behaviors, including acid-base reactions due to the protonatable nitrogen atom in the pyrrole ring and redox reactions facilitated by the ketone groups. The specific chemical properties of 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione would depend on the electronic effects of its substituents.

For more in-depth information on the synthesis, molecular structure, chemical reactions, and properties of pyrrole dione derivatives and related compounds, the following references provide valuable insights:

- Synthesis and X-ray Crystal Structure of Novel Pyrrolidene Diones (Hong-Shui Lv et al., 2013)

- Highly Luminescent Polymers Containing Pyrrolo[3,4-c]pyrrole-1,4-dione Chromophore (Kai A. I. Zhang & B. Tieke, 2008)

- Crystal Structure of Pyrrolo[3,4-c]pyrrole-1,4-diones (I. Fujii et al., 2002)

Eigenschaften

IUPAC Name |

1-benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-13-7-9-14(10-8-13)24-16-15(19)17(21)20(18(16)22)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQNENXWPUGBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5621049.png)

![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5621052.png)

![2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5621058.png)

![2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5621064.png)

![(1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621067.png)

![methyl 4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5621069.png)

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5621075.png)

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)

![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)

![methyl 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5621114.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5621115.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)